



# Application Notes and Protocols for In Vitro Transcription with Pseudouridine-<sup>18</sup>O-Triphosphate

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|----------------------|-------------------|-----------|
| Compound Name:       | Pseudouridine-O18 |           |
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) has become a cornerstone of modern RNA therapeutics and vaccine development. Pseudouridine (Ψ), an isomer of uridine, is a particularly important modification known to enhance mRNA stability, increase translational efficiency, and reduce the innate immune response against synthetic mRNA.[1][2][3] The use of isotopically labeled nucleotides, such as Pseudouridine-<sup>18</sup>O-Triphosphate (Ψ-<sup>18</sup>O-TP), offers a powerful tool for the quantitative analysis of mRNA metabolism, biodistribution, and mechanism of action.

These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription of mRNA containing <sup>18</sup>O-labeled pseudouridine. The methodologies described are intended to guide researchers in the synthesis, purification, and analysis of isotopically labeled mRNA for a variety of research and development applications. While direct protocols for the use of Pseudouridine-<sup>18</sup>O-Triphosphate are not widely published, the following sections are based on established principles of in vitro transcription with modified nucleotides and stable isotope labeling techniques.

# **Principle and Applications**



The enzymatic incorporation of  $\Psi$ -18O-TP into an mRNA transcript allows for the precise tracking and quantification of the modified mRNA molecule. The heavy oxygen isotope (18O) acts as a stable, non-radioactive label that can be detected by mass spectrometry. This enables researchers to distinguish the synthetic mRNA from endogenous RNA species within a complex biological sample.

#### **Key Applications:**

- Quantitative Analysis of mRNA Fate: By using mass spectrometry, the absolute or relative amount of the <sup>18</sup>O-labeled mRNA can be determined in cells, tissues, or whole organisms over time. This is crucial for pharmacokinetic and pharmacodynamic studies.
- Metabolic Stability Studies: The degradation rate of the <sup>18</sup>O-labeled mRNA can be accurately measured, providing insights into its metabolic stability.
- Mechanism of Action Studies: Tracing the <sup>18</sup>O label can help to elucidate the cellular and subcellular localization of the mRNA, as well as its interaction with RNA-binding proteins and the translational machinery.
- Quality Control of mRNA Synthesis: Isotope dilution mass spectrometry can be employed for the precise quantification of pseudouridine incorporation during the manufacturing of mRNAbased therapeutics.

# **Experimental Protocols**

# Protocol 1: In Vitro Transcription of <sup>18</sup>O-Labeled Pseudouridine-Containing mRNA

This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with Pseudouridine-<sup>18</sup>O-Triphosphate (Ψ-<sup>18</sup>O-TP).

#### Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase



- 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl<sub>2</sub>, 100 mM DTT, 20 mM Spermidine)
- RNase Inhibitor
- ATP, GTP, CTP solutions (100 mM)
- Pseudouridine-<sup>18</sup>O-Triphosphate (Ψ-<sup>18</sup>O-TP) solution (100 mM)
- Nuclease-free water

#### Procedure:

- Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:
  - Nuclease-free water (to a final volume of 50 μL)
  - 10x Transcription Buffer (5 μL)
  - ATP, GTP, CTP (2 μL each of 100 mM stock)
  - Ψ-<sup>18</sup>O-TP (2 μL of 100 mM stock)
  - Linearized DNA template (1 μg)
  - RNase Inhibitor (1 μL)
  - T7 RNA Polymerase (2 μL)
- Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: To remove the DNA template, add 1  $\mu$ L of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.



- Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.
- Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by agarose gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).

# Protocol 2: Quantification of <sup>18</sup>O-Labeled Pseudouridine Incorporation by LC-MS/MS

This protocol provides a general workflow for the enzymatic digestion of <sup>18</sup>O-labeled mRNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm and quantify the incorporation of <sup>18</sup>O-pseudouridine.

#### Materials:

- Purified <sup>18</sup>O-labeled mRNA
- Nuclease P1
- Calf Intestinal Phosphatase (CIP)
- LC-MS grade water and acetonitrile
- Formic acid
- LC-MS/MS system

#### Procedure:

- Enzymatic Digestion:
  - $\circ$  In a nuclease-free tube, combine 1-5  $\mu$ g of the purified <sup>18</sup>O-labeled mRNA with Nuclease P1 and CIP in the appropriate reaction buffer.
  - Incubate at 37°C for 1-2 hours to digest the mRNA into individual nucleosides.
- Sample Preparation:



- Terminate the reaction by adding an equal volume of acetonitrile.
- Centrifuge the sample to pellet the enzymes and any precipitated material.
- Transfer the supernatant containing the nucleosides to a new tube and dry it down in a vacuum centrifuge.
- Resuspend the dried nucleosides in a suitable volume of LC-MS grade water with 0.1% formic acid.

#### LC-MS/MS Analysis:

- Inject the resuspended sample onto a C18 reverse-phase LC column.
- Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
- Analyze the eluted nucleosides by tandem mass spectrometry in positive ion mode.
  Monitor for the specific mass transitions of pseudouridine and <sup>18</sup>O-pseudouridine.

#### • Data Analysis:

- Integrate the peak areas for the <sup>18</sup>O-labeled and unlabeled pseudouridine.
- Calculate the percentage of incorporation based on the ratio of the peak areas.

# **Data Presentation**

Table 1: Example Data for In Vitro Transcription Yield with Unmodified and Modified Nucleotides

| Nucleotide Composition      | mRNA Yield (μg/μg template) |
|-----------------------------|-----------------------------|
| A, G, C, U                  | 100 ± 15                    |
| A, G, C, Ψ                  | 95 ± 12                     |
| A, G, C, Ψ- <sup>18</sup> O | 92 ± 14                     |



Note: The yields are presented as examples and may vary depending on the specific template and reaction conditions.

Table 2: Quantification of Pseudouridine Incorporation by LC-MS/MS

| Sample                           | Expected Incorporation (%) | Observed Incorporation (%) |
|----------------------------------|----------------------------|----------------------------|
| Unmodified mRNA                  | 0                          | < 0.1                      |
| Ψ-modified mRNA                  | 100                        | 99.2 ± 0.5                 |
| Ψ- <sup>18</sup> O-modified mRNA | 100                        | 98.9 ± 0.7                 |

Note: The observed incorporation is calculated from the ratio of the modified to the total (modified + unmodified) nucleoside peak areas.

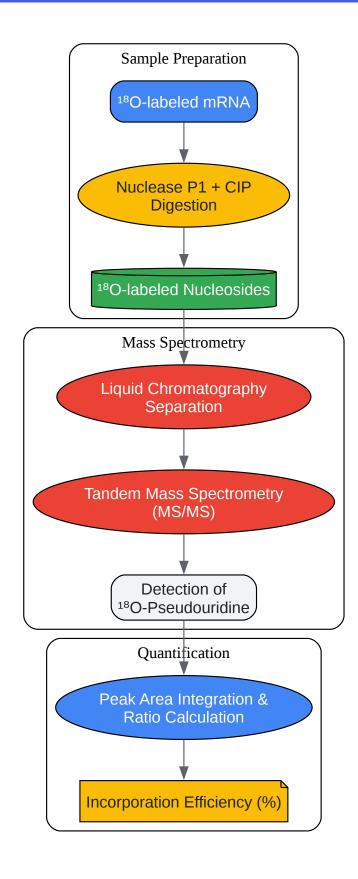
# **Visualizations**



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Caption: Experimental workflow for the synthesis and analysis of <sup>18</sup>O-labeled mRNA.





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Caption: Workflow for the quantitative analysis of <sup>18</sup>O-pseudouridine incorporation.



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### References

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